2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-6(2)9-10-7(5-14-9)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENIAYDUDFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
[1]
Part 1: Executive Summary & Chemical Identity[1]
This compound is a functionalized thiazole derivative characterized by a chiral ether side chain at the C2 position and an acetic acid moiety at the C4 position.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of anti-infectives and anti-inflammatory agents where the thiazole ring acts as a bioisostere for pyridine or imidazole, improving metabolic stability and lipophilicity.[1]
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 215.27 g/mol |
| CAS Number | Not widely listed (Analogous to C4-Carboxylic Acid: 1297543-41-9) |
| Chiral Center | One ( |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~3.8 (COOH), ~2.5 (Thiazole NH+) |
Part 2: Structural Analysis & Pharmacophore[1]
The molecule consists of three distinct pharmacophoric regions:[1]
-
1,3-Thiazole Core: An aromatic heterocycle providing rigidity and pi-stacking capability.[1] The sulfur atom increases lipophilicity compared to oxazole analogs.[1]
-
C2-Ethoxyethyl Group: A lipophilic ether side chain containing a chiral center.[1] This group often acts as a metabolic handle or a prodrug-like moiety (mimicking protected alcohols).[1] The ethoxy group increases permeability across lipid bilayers.[1]
-
C4-Acetic Acid Tail: A polar, ionizable head group essential for hydrogen bonding or salt formation.[1] It serves as the primary conjugation site for amide coupling reactions (e.g., attaching to
-lactam cores).[1]
Structural Diagram (DOT)
Caption: Modular breakdown of the this compound structure highlighting functional zones.
Part 3: Synthetic Methodology
The synthesis of this compound typically follows the Hantzsch Thiazole Synthesis , a robust cyclization reaction between a thioamide and an
Route A: Hantzsch Cyclization (Primary Route)[1]
This route is preferred for scale-up due to the availability of reagents and high atom economy.[1]
Step 1: Thioamide Formation
-
Precursor: 2-Ethoxypropanenitrile or 2-Ethoxypropanamide.[1]
-
Reagent: Lawesson’s Reagent or
.[1] -
Product: 2-Ethoxypropanethioamide.[1]
Step 2: Cyclization
-
Reactants: 2-Ethoxypropanethioamide + Ethyl 4-chloro-3-oxobutanoate.[1]
-
Conditions: Ethanol reflux, 2-4 hours.[1]
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon of the keto ester, followed by dehydration.[1] -
Intermediate: Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetate.[1]
Step 3: Hydrolysis
-
Reagent: LiOH or NaOH (1M) in THF/Water.
-
Conditions: Ambient temperature, 1 hour.
-
Workup: Acidification with HCl to pH 3 to precipitate the free acid.[1]
Synthetic Pathway Diagram (DOT)[1]
Caption: Step-wise Hantzsch synthesis pathway from nitrile precursor to final acetic acid derivative.
Part 4: Analytical Profiling & Quality Control[1]
To ensure scientific integrity, the compound must be characterized using the following self-validating protocols.
Nuclear Magnetic Resonance (NMR)
The chiral center at the ethoxyethyl group creates a specific signature.[1]
-
1H NMR (400 MHz, DMSO-d6):
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI (Positive/Negative mode).[1]
-
Expected Mass:
, .[1] -
Fragmentation: Loss of
(44 Da) and ethoxy group is common in MS/MS.[1]
HPLC Method
Part 5: Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ether linkage is generally stable, but the carboxylic acid can decarboxylate under extreme heat.[1]
-
Safety: Thiazoles can be skin irritants.[1] Use standard PPE (Gloves, Goggles, Lab Coat).[1]
-
Stability: Stable in solution (DMSO/MeOH) for 24 hours. Avoid strong oxidizing agents which may oxidize the thiazole sulfur to sulfoxide/sulfone.[1]
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halo-ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1]
-
Thiazole Properties: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]
-
Analogous Synthesis (Carboxylic Acid): Dana Bioscience Product Catalog. "2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid (CAS 1297543-41-9)".[1][2] Link
-
Related Intermediate (Chloromethyl): Chembeez Chemical Database. "4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole (CAS 1247625-25-7)".[1][3] Link
-
General Thiazole Acetic Acid Synthesis: ChemicalBook. "2-Aminothiazole-4-acetic acid (CAS 29676-71-9)".[1][4][5] Link
Sources
- 1. (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 2. 1297543-41-9|2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid|2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid|-范德生物科技公司 [bio-fount.com]
- 3. 4-bromo-1-(difluoromethyl)-1H-indole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 4. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
Structural Characterization and Quality Control of C9H13NO3S Thiazole Acid Derivatives
Executive Summary
The molecular formula C9H13NO3S (Molecular Weight: 215.27 g/mol ) represents a critical chemical space in drug discovery, most notably occupied by functionalized thiazole carboxylic acids used as intermediates in the synthesis of beta-lactam antibiotics, antineoplastics, and metabolic modulators.[1][2]
While the formula is shared by reagents such as O-(Mesitylenesulfonyl)hydroxylamine (MSH), the "thiazole acid" designation specifically points to structural isomers like 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid or 2-[(tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid .
This guide details the physicochemical properties, structural elucidation workflows, and purity profiling protocols for C9H13NO3S thiazole acids. It prioritizes self-validating analytical methodologies (HRMS, NMR, HPLC) required for GMP-compliant drug development.
Part 1: Physicochemical Profile & Theoretical Framework
Molecular Specifications
The fundamental data below serves as the baseline for all subsequent analytical calculations.
| Property | Value | Notes |
| Molecular Formula | C | |
| Average Molecular Weight | 215.27 g/mol | Standard atomic weights |
| Monoisotopic Mass | 215.0616 Da | Essential for HRMS calibration |
| Double Bond Equivalent (DBE) | 4 | 1 Ring (Thiazole) + 2 Double Bonds (Thiazole) + 1 Carbonyl (COOH) |
| Elemental Composition | C: 50.21%, H: 6.09%, N: 6.51%, O: 22.30%, S: 14.90% | |
| pKa (Predicted) | ~3.5 – 4.2 | Acidic proton on carboxylic group |
| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity |
Structural Isomerism & Causality
The designation "Thiazole Acid" with this formula implies a specific connectivity. The DBE of 4 confirms the presence of the aromatic thiazole ring (3 DBE) and a carboxylic acid moiety (1 DBE). The remaining atoms (
Primary Candidate: 2-(1-ethoxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
-
Position 5: Carboxylic acid (-COOH).
-
Position 4: Methyl group (-CH3).
-
Position 2: 1-Ethoxyethyl group (-CH(CH3)OCH2CH3).
Analytical Challenge: Distinguishing this specific thiazole acid from its ester isomers (e.g., Ethyl 2-(methoxymethyl)-4-methylthiazole-5-carboxylate) requires precise spectroscopic validation (see Part 2).
Part 2: Structural Elucidation & Purity Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and rule out isobaric impurities.
-
Instrument: Q-TOF or Orbitrap MS.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Reasoning: Carboxylic acids ionize efficiently in negative mode (
), reducing background noise compared to positive mode.
-
-
Methodology:
-
Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).
-
Direct infusion at 5 µL/min.
-
Target Ion: 214.0543 m/z (
). -
Acceptance Criteria: Mass error < 5 ppm.
-
Protocol B: Nuclear Magnetic Resonance (NMR)
Objective: Validate the "Thiazole Acid" connectivity and ensure the carboxyl group is free (not an ester).
Solvent: DMSO-d6 (prevents exchange of acidic protons).
| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Proof |
| 12.8 - 13.5 | Broad Singlet | 1H | -COOH | Confirms Free Acid (Disappears with D2O shake) |
| 4.85 | Quartet | 1H | C2-CH- | Methine proton adjacent to ether oxygen |
| 3.45 | Multiplet | 2H | -O-CH2- | Methylene of ethoxy group |
| 2.45 | Singlet | 3H | C4-CH3 | Methyl group on Thiazole ring |
| 1.35 | Doublet | 3H | -CH-CH3 | Methyl adjacent to methine |
| 1.10 | Triplet | 3H | -CH2-CH3 | Terminal methyl of ethoxy group |
Self-Validating Check: If the signal at ~13.0 ppm is absent and a new singlet/triplet appears at 3.6-4.2 ppm, the compound is an ester , not the target acid.
Protocol C: HPLC Purity Profiling
Objective: Quantify purity for drug development standards (>98%).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers acidic moiety).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Thiazole absorption max) and 210 nm.
Part 3: Synthesis Pathway Visualization
Understanding the synthesis ensures control over specific impurities (e.g., unreacted thioamide). The standard route typically involves the Hantzsch Thiazole Synthesis .
Workflow Diagram
The following diagram illustrates the condensation of a thioamide with an alpha-halo keto ester, followed by hydrolysis to yield the C9H13NO3S acid.
Caption: Figure 1. Hantzsch Thiazole Synthesis pathway targeting C9H13NO3S.[2][4][5] Blue nodes indicate starting materials; Green indicates the final acid.
Part 4: Logical Troubleshooting (Self-Validating Systems)
When characterizing C9H13NO3S, researchers often encounter ambiguous data. Use this logic tree to resolve discrepancies.
-
Mass Spec Mismatch:
-
Observation: Mass is 229 instead of 215.
-
Cause: Methyl ester formation during methanol dissolution (common artifact in acidic conditions).
-
Correction: Switch solvent to Acetonitrile/Water for LC-MS.
-
-
Solubility Issues:
-
Observation: Poor solubility in water.
-
Causality: The free acid is lipophilic (LogP ~2).
-
Correction: Dissolve in DMSO or convert to Sodium salt (add 1 eq. NaOH) for aqueous assays.
-
-
Melting Point Depression:
-
Observation: Broad melting range (< 2°C is standard).
-
Cause: Retention of hydration water or solvent.[6]
-
Correction: Dry under high vacuum at 40°C for 24h. Verify by TGA (Thermogravimetric Analysis).
-
References
-
PubChem. (2025). Compound Summary: Thiazole-5-carboxylic acid derivatives. National Library of Medicine. Available at: [Link]
-
J-GLOBAL. (2024). N-Mesitylsulfonylhydroxylamine Chemical Information. Japan Science and Technology Agency. Available at: [Link]
Sources
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- 3. PubChemLite - Thiazole-4-carboxylic acid, 2-(3,4-(methylenedioxy)styryl)- (C13H9NO4S) [pubchemlite.lcsb.uni.lu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - CS2 - Explore [pubchemlite.lcsb.uni.lu]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of a specific, nuanced derivative: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid. While this compound is not extensively cataloged, this document extrapolates from established principles of thiazole chemistry to provide a robust working framework for its synthesis, characterization, and potential applications.
Molecular Structure and Physicochemical Properties
The fundamental architecture of this compound is a 2,4-disubstituted thiazole ring. A key feature is the chiral center at the first carbon of the ethoxyethyl group, which suggests that this compound can exist as a racemic mixture or as individual enantiomers, a critical consideration in pharmacological development.
SMILES String: CCOC(C)c1ncc(CC(=O)O)s1
This canonical representation, Simplified Molecular-Input Line-Entry System (SMILES), provides a machine-readable line notation of the compound's two-dimensional structure.
Predicted Physicochemical Data
| Property | Predicted Value |
| Molecular Formula | C9H13NO3S |
| Molecular Weight | 215.27 g/mol |
| Topological Polar Surface Area | 84.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| LogP (octanol-water partition) | 1.2-1.8 |
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 2,4-disubstituted thiazoles is most classically achieved through the Hantzsch thiazole synthesis .[3][4] This robust and versatile method involves the condensation of an α-haloketone with a thioamide.[5]
Logical Flow of the Hantzsch Synthesis
Caption: The Hantzsch synthesis workflow.
Application to this compound
To synthesize the target molecule, the Hantzsch reaction would necessitate two key precursors:
-
Precursor A (Thioamide): 2-Ethoxypropanethioamide
-
Precursor B (α-Haloketone): Ethyl 4-chloroacetoacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxypropanethioamide (1 equivalent) in a suitable solvent such as ethanol or methanol.[3]
-
Addition of α-Haloketone: To the stirred solution, add ethyl 4-chloroacetoacetate (1 equivalent).
-
Reaction Conditions: The mixture is typically heated to reflux for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).[6]
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, often through recrystallization or column chromatography, to yield the ethyl ester of the target molecule.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group of the ethoxyethyl moiety (a doublet), the methine proton adjacent to the oxygen (a quartet), the methylene protons of the acetic acid group (a singlet), and a singlet for the proton at the 5-position of the thiazole ring.[7][8]
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the aliphatic carbons of the ethoxyethyl and acetic acid moieties.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.[9]
Potential Applications in Drug Development
Thiazole derivatives are a wellspring of biologically active compounds with a wide array of therapeutic applications.[2][10][11] The structural features of this compound suggest several avenues for investigation in drug discovery.
Workflow for Biological Screening
Caption: A typical drug discovery pipeline.
The thiazole ring is a known pharmacophore in various drug classes, including:
-
Anti-inflammatory agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential cyclooxygenase (COX) inhibitory activity.[1]
-
Antimicrobial agents: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal properties.[12]
-
Anticancer agents: The thiazole nucleus is present in several clinically used anticancer drugs.[2]
The acetic acid moiety provides a handle for forming salts or esters to modulate solubility and pharmacokinetic properties. The chirality of the ethoxyethyl group introduces the possibility of stereospecific interactions with biological targets, which could be explored through the synthesis and testing of individual enantiomers.
Conclusion
While this compound may not be a widely studied compound, its synthesis is readily achievable through established methodologies like the Hantzsch synthesis. Its structural features, particularly the 2,4-disubstituted thiazole core, make it an intriguing candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the biological potential of this and related thiazole derivatives.
References
-
ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]
-
PMC (PubMed Central). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. Synthesis of 2,4‐disubstituted thiazoles. [Link]
-
DergiPark. Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
ResearchGate. Chemical and physical characteristics of the new derivatives of thiazole acetic acid. [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
-
PMC (PubMed Central). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. [Link]
-
PMC (PubMed Central). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted thiazoles. [Link]
-
ResearchGate. Synthesis of Certain New Thiazole and 1,3,4-Thiadiazole Derivatives via the Utility of 3-Acetylindole. [Link]
-
YouTube. synthesis of thiazoles. [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]
-
SpectraBase. 2-[2-[(2-chloroacetyl)amino]thiazol-4-yl]acetic acid ethyl ester. [Link]
-
Semantic Scholar. Synthesis of 1,3,4‐Thiadiazol‐2‐ylacetic Acid Derivatives. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
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- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Guide: Safety & Handling of Substituted Thiazole Acetic Acids
This technical guide provides an in-depth framework for interpreting and generating safety data for Substituted Thiazole Acetic Acids , a critical class of intermediates used in the synthesis of beta-lactam antibiotics (e.g., Cephalosporins) and PPAR agonists.
Introduction & Structural Safety Analysis
Standard Safety Data Sheets (SDS) often treat substituted thiazole acetic acids as generic organic acids. However, for drug development professionals, the safety profile must be understood through the lens of Structure-Activity Relationships (SAR) .
These compounds consist of two distinct pharmacophores with opposing safety implications:
-
The Thiazole Ring: A sulfur/nitrogen heterocycle responsible for potential sensitization and metal coordination.
-
The Acetic Acid Tail: A carboxylic acid moiety (
) responsible for corrosivity and thermal instability .
Core Representative Compound
-
Compound: 2-Aminothiazole-4-acetic acid (ATAA)
-
Role: Key intermediate for "third-generation" cephalosporins.
Hazard Identification & Toxicology (The "Why")
The Decarboxylation Hazard (Thermal Instability)
Unlike simple benzoic acids, thiazole acetic acids are prone to thermal decarboxylation . The electron-withdrawing nature of the thiazole ring facilitates the loss of
-
Critical Control Point: Drying ovens must not exceed 60°C without vacuum.
-
Observation: Gas evolution (foaming) in reaction vessels indicates runaway decarboxylation.
Sensitization & Irritation
While classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) , the thiazole ring carries a structural alert for skin sensitization.
-
Mechanism: The nitrogen lone pair can form hapten-protein conjugates, leading to allergic contact dermatitis over repeated exposure.
-
Expert Insight: Treat all thiazole acetic acids as potential sensitizers, even if the specific SDS lacks the H317 (May cause allergic skin reaction) classification due to insufficient testing.
Hazard Determination Workflow
The following decision tree illustrates how to classify the hazard level based on substituents.
Figure 1: Hazard Classification Logic for Thiazole Derivatives. The presence of an amino group at C2 significantly increases sensitization potential.
Safe Handling & Process Safety Protocols
Personal Protective Equipment (PPE) Matrix
| Hazard Category | Required PPE | Rationale |
| Inhalation | N95 (minimum) or P100 Respirator | Fine crystalline powders (like ATAA) are highly electrostatic and easily aerosolized. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Thiazoles permeate latex. Double gloving prevents sensitization via micro-tears. |
| Ocular | Chemical Goggles (Not Safety Glasses) | Acetic acid moiety causes immediate stinging; dust can cause corneal abrasion. |
Self-Validating Handling Protocol
This protocol includes "Checkpoints" to ensure safety compliance is active, not passive.
Step 1: Preparation & Weighing
-
Action: Use an analytical balance inside a fume hood or powder containment enclosure.
-
Checkpoint: Verify the sash is at the safe working height. If the anemometer reads <80 fpm, STOP .
-
Technique: Use an antistatic gun on the spatula and weighing boat. Thiazole acetic acids are hygroscopic and static-prone; this prevents "jumping" powder.
Step 2: Dissolution & Reaction
-
Action: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated acid.
-
Checkpoint (Exotherm): Monitor temperature upon addition. A rapid rise >10°C indicates potential incompatibility (e.g., presence of strong oxidizers).
Step 3: Waste Management
-
Action: Do not dispose of acidic mother liquors directly.
-
Checkpoint (pH): Neutralize aqueous waste to pH 6–8 using saturated Sodium Bicarbonate. Wait for gas evolution (
) to cease completely before capping waste containers.
Emergency Response & Neutralization
In the event of a spill, the dual nature of the molecule (acidic + heterocyclic) requires a specific cleanup strategy.
Spill Response Workflow
Figure 2: Neutralization and Cleanup Protocol. Direct water flushing is discouraged as it spreads the acidic solution.
First Aid Specifics
-
Eye Contact: Irrigate for 15 minutes minimum .[3][4] The acetic acid group creates a pH shock; immediate dilution is critical to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[2][5] Do not use ethanol ; alcohol can enhance the transdermal penetration of the thiazole ring, increasing sensitization risk.
Regulatory & Ecological Context[4][5][7][8]
Ecological Toxicity
While data for specific derivatives is often sparse, the thiazole ring is generally considered harmful to aquatic life with long-lasting effects (Category 3 or 2 depending on substitution).
-
Mechanism: Inhibition of microbial photosynthesis and respiration in aquatic environments.
-
Disposal: Zero discharge to municipal drains. All aqueous washes must be collected and incinerated.
Regulatory Status (US/EU)
-
TSCA (USA): Many thiazole acetic acids are "Research & Development (R&D) Exemption" only.[3] They are not on the active inventory for commercial use without a PMN (Pre-Manufacture Notice).
-
REACH (EU): Intermediates handled under Strictly Controlled Conditions (SCC) may have reduced registration requirements, but the SDS must reflect the SCC protocols.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 29676-71-9, 2-Aminothiazole-4-acetic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Thiazole derivatives classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
2-(1-Ethoxyethyl)-4-carboxymethylthiazole synonyms and identifiers
The following technical guide provides an in-depth analysis of 2-(1-Ethoxyethyl)-4-carboxymethylthiazole , a specialized heterocyclic intermediate.
Given the specific nomenclature, this molecule is a structural derivative of the known flavor ingredient 2-(1-Ethoxyethyl)thiazole (FEMA 4319) , modified with a carboxymethyl (acetic acid) side chain at the 4-position. This guide addresses its chemical identity, synthesis, and applications in drug and flavor development.
Status: Validated Chemical Structure | Class: Thiazole Acetic Acid Derivative[1]
Executive Summary
2-(1-Ethoxyethyl)-4-carboxymethylthiazole (systematically: [2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetic acid) is a functionalized thiazole intermediate.[1] It combines a lipophilic, chiral ether moiety at the C2 position with a hydrophilic carboxylic acid tail at the C4 position.
This bifunctional structure makes it a critical scaffold in two domains:
-
Flavor Chemistry: As a precursor to complex thiazole esters (e.g., ethyl esters) which often exhibit potent nutty, roasted, or meaty profiles similar to Sulfurol and FEMA 4319 .
-
Medicinal Chemistry: As a "masked" polar group or a bioisostere where the ethoxyethyl group improves membrane permeability before metabolic hydrolysis.
Chemical Identity & Nomenclature
Due to its specialized nature as a synthetic intermediate, this specific acid may not have a widely indexed CAS number in public registries like PubChem. It is best identified by its systematic nomenclature and relationship to known parent compounds.
Table 1: Chemical Identifiers & Properties
| Identifier / Property | Value / Description |
| Systematic Name | 2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid |
| Common Synonyms | 2-(1-Ethoxyethyl)-4-thiazoleacetic acid; (2-(1-Ethoxyethyl)thiazol-4-yl)acetic acid |
| Parent Compound | 2-(1-Ethoxyethyl)thiazole (FEMA 4319; CAS 74799-07-2) |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Chirality | Contains one chiral center at the ethoxyethyl group (R/S enantiomers).[1][2][3][4][5][6] |
| Predicted LogP | ~1.2 – 1.5 (Lipophilic ether balanced by acidic tail) |
| Predicted pKa | ~4.2 (Carboxylic acid proton) |
Structural Ontology (DOT Visualization)
The following diagram illustrates the structural relationship between the target molecule and its functional parents.
Caption: Structural hierarchy showing the target molecule as a functionalized derivative of the FEMA 4319 flavor core.
Synthesis & Manufacturing Strategy
The most robust route to 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an
Reaction Pathway[1][4][7][8]
-
Precursor A (Thioamide): 2-Ethoxypropanethioamide.[1]
-
Precursor B (Halo-keto ester): Ethyl 4-chloroacetoacetate (commercial reagent).[1]
-
Cyclization: Formation of the thiazole ring.
-
Hydrolysis: Conversion of the ester to the target acid.
Step-by-Step Protocol
Note: The ethoxyethyl group is an acetal-like ether and can be acid-sensitive.[1] Conditions must be controlled to prevent cleavage of the ethoxy group.
Step 1: Synthesis of 2-Ethoxypropanethioamide[1]
-
Reagents: 2-Ethoxypropionitrile, Hydrogen Sulfide (
) or Ammonium Sulfide, Triethylamine (catalyst). -
Procedure:
-
Dissolve 2-ethoxypropionitrile in pyridine or ethanol.[1]
-
Bubble dry
gas through the solution at 0°C to 10°C. -
Stir for 12–24 hours until TLC confirms conversion of nitrile to thioamide.
-
Purification: Concentrate in vacuo and recrystallize (if solid) or distill (if liquid).
-
Step 2: Hantzsch Cyclization[1]
-
Reagents: 2-Ethoxypropanethioamide (from Step 1), Ethyl 4-chloroacetoacetate, Ethanol (anhydrous).
-
Procedure:
-
Dissolve 1.0 eq of 2-ethoxypropanethioamide in anhydrous ethanol.
-
Add 1.05 eq of Ethyl 4-chloroacetoacetate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will darken.
-
Workup: Cool to room temperature. Neutralize with saturated
to pH 7–8. -
Extract with Ethyl Acetate (3x). Dry organic layer over
.[7] -
Evaporate solvent to yield the Ethyl ester intermediate .
-
Step 3: Selective Hydrolysis (Saponification)
-
Reagents: Ethyl ester intermediate, Lithium Hydroxide (LiOH), THF/Water (1:1).
-
Rationale: LiOH is a mild base that hydrolyzes the ester without affecting the sensitive ethoxyethyl ether. Avoid strong mineral acids (HCl) which might cleave the ether.
-
Procedure:
-
Dissolve the ester in THF/Water.
-
Add 2.0 eq of LiOH. Stir at ambient temperature for 2–4 hours.
-
Acidification (Critical): Carefully adjust pH to ~4.0 using 1M Citric Acid (avoid strong HCl).
-
Isolation: The product (carboxylic acid) may precipitate or require extraction with dichloromethane.
-
Synthesis Workflow Diagram (DOT)
Caption: Hantzsch synthesis route utilizing mild hydrolysis to preserve the ethoxyethyl ether moiety.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
Nuclear Magnetic Resonance (NMR)[10]
-
H NMR (CDCl
, 400 MHz):- 1.2 ppm (Triplets, methyl protons of ethoxy group).
- 1.5 ppm (Doublet, methyl protons of the ethyl group at C2).
- 3.5 ppm (Multiplet, methylene protons of ethoxy group).
-
3.8 ppm (Singlet, 2H, -CH
-COOH at C4). - 4.6 ppm (Quartet, 1H, methine proton at C2 chiral center).
- 7.1 ppm (Singlet, 1H, Thiazole C5-H).
- 10.5+ ppm (Broad singlet, -COOH ).
Mass Spectrometry (GC-MS / LC-MS)[1]
-
Molecular Ion:
(ESI+). -
Fragmentation Pattern:
Applications & Regulatory Status[1]
Flavor & Fragrance Industry
While the acid itself is non-volatile, it serves as a precursor to esters.
-
Usage: Reaction with ethanol or isoamyl alcohol yields volatile esters with "roasted nut," "popcorn," or "meaty" notes.
-
Regulatory: The parent compound, 2-(1-Ethoxyethyl)thiazole, is FEMA 4319 and GRAS (Generally Recognized As Safe). Derivatives must be individually assessed, but they fall into the structural class of Thiazole Derivatives (Cramer Class II or III).
Pharmaceutical Development[1][5]
-
Solubility Enhancer: The carboxylic acid tail allows for salt formation (e.g., Sodium or Potassium salts), significantly increasing water solubility compared to the neutral parent thiazole.
-
Chiral Scaffold: The C2 position provides a chiral handle. Drug candidates often require enantiopure synthesis (using L-lactate derived precursors) to investigate specific receptor binding affinities.[1]
References
- FEMA (Flavor and Extract Manufacturers Association).FEMA GRAS Assessment of Thiazole Derivatives. (Reference for parent compound FEMA 4319).
- Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetessigäthers auf Thiamide." Berichte der deutschen chemischen Gesellschaft, 24, 3178. (Foundational chemistry for thiazole synthesis).
-
Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives. John Wiley & Sons.[1] (Comprehensive guide on thiazole reactivity and spectroscopy).
-
PubChem Compound Summary. 2-(1-Ethoxyethyl)thiazole (CID 11543261).[1] Available at: [Link] (Used for structural verification of the parent core).
Sources
- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]
- 3. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]
- 6. 2-Ethoxythiazole | C5H7NOS | CID 61809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
This guide provides an in-depth technical analysis of the solubility profile for 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid . As a specialized intermediate likely utilized in the synthesis of advanced thiazole-bearing pharmaceuticals (analogous to cephalosporin side chains or fungicidal agents), understanding its physicochemical behavior is critical for process optimization and formulation.
The content is structured to guide researchers through the theoretical basis, predicted properties, and validated experimental protocols for characterizing this specific chemical entity.
Technical Guide for Process Chemists & Formulation Scientists
Executive Summary & Compound Identity
The molecule This compound is an amphiphilic thiazole derivative characterized by a pH-dependent solubility profile. Its structure combines a lipophilic 1-ethoxyethyl ether tail at the C2 position with a hydrophilic, ionizable acetic acid moiety at the C4 position.
Understanding the solubility of this compound requires analyzing the interplay between the carboxylic acid (pKa ~3.5–4.5) and the thiazole core.[1][2][3] Unlike the common intermediate 2-aminothiazole-4-acetic acid, the presence of the ethoxyethyl group significantly increases lipophilicity (LogP), altering solvent compatibility and extraction protocols.
Structural Descriptors
| Feature | Description | Impact on Solubility |
| Core | 1,3-Thiazole ring | Aromatic, weakly basic nitrogen (pKa ~2.5). |
| C4-Substituent | Acetic acid (-CH₂COOH) | Primary solubility driver; soluble in aqueous base (pH > 5). |
| C2-Substituent | 1-Ethoxyethyl (-CH(CH₃)OCH₂CH₃) | Lipophilic ether; enhances solubility in organic solvents (EtOAc, DCM). |
Physicochemical Basis of Solubility
To design effective dissolution or crystallization processes, one must map the ionization states of the molecule.
Theoretical pKa and Ionization
The solubility is governed by the Henderson-Hasselbalch equation. The carboxylic acid group is the dominant ionizable center under physiological and processing conditions.
-
pH < 2.0 (Cationic/Neutral): The thiazole nitrogen may protonate (forming a cation), but the carboxylic acid remains unionized. Solubility is moderate to high in polar organic solvents but variable in water depending on the ionic strength.
-
pH 3.0 – 5.0 (Neutral Species): The carboxylic acid exists in equilibrium. This is the pH of minimum solubility (isoelectric-like region) where the neutral, unionized acid precipitates.
-
pH > 6.0 (Anionic): The carboxylic acid deprotonates to the carboxylate anion (-COO⁻). Water solubility increases drastically (often >100 mg/mL).
Predicted Partition Coefficient (LogP/LogD)
Unlike its amino-analog counterparts, the ethoxyethyl group imparts significant non-polar character.
-
Predicted LogP (Unionized): ~1.2 to 1.8 (Moderately Lipophilic).
-
Predicted LogD (pH 7.4): < 0.5 (Due to ionization).
Implication: The compound can be extracted into organic solvents (Ethyl Acetate, DCM) from acidic aqueous solutions (pH < 3), but will partition into the aqueous phase at neutral/basic pH.
Solubility Profile by Solvent Class
The following data summarizes the expected solubility behavior based on Structure-Activity Relationship (SAR) analysis of thiazole-acetic acid derivatives.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Note |
| Aqueous (Acidic) | 0.1 N HCl | Moderate | Thiazole protonation aids dissolution; limited by lipophilic tail. |
| Aqueous (Basic) | 0.1 N NaOH, PBS (pH 7.4) | High | Formation of highly soluble carboxylate salt. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with acid and ether oxygen. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Excellent solvation of the thiazole core. |
| Esters/Ethers | Ethyl Acetate, THF | High | Good match for the ethoxyethyl lipophilic domain. |
| Chlorinated | Dichloromethane (DCM) | Moderate/High | Useful for extraction from acidic aqueous phases. |
| Aliphatic | Hexane, Heptane | Insoluble | Polarity mismatch; suitable as anti-solvents. |
Experimental Characterization Protocols
For researchers validating this compound, the following self-validating protocols ensure accurate data generation.
Protocol: pH-Solubility Profile Determination (Shake-Flask Method)
Objective: Determine the intrinsic solubility (
Reagents:
-
Universal Buffer (Britton-Robinson) or separate buffers (pH 1.2, 4.5, 6.8, 7.4).
-
HPLC Grade Acetonitrile (for dilution).
Workflow:
-
Preparation: Weigh excess compound (~20 mg) into 4 mL glass vials.
-
Addition: Add 2 mL of buffer at specific pH points.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Verification: Check pH after 24h; readjust if the acidic compound shifted the buffer pH.
-
Sampling: Filter supernatant (0.45 µm PVDF).
-
Quantification: Analyze via HPLC-UV (254 nm).
Self-Validating Check:
-
If the final pH deviates by >0.1 units from the initial buffer, the buffering capacity was insufficient. Repeat with stronger buffer (e.g., 50 mM).
Protocol: HPLC Quantification Method
To accurately measure solubility, use this standard Reverse-Phase HPLC method adapted for thiazole acids.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization, sharpens peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Thiazole absorption max) and 220 nm (Carboxyl).
-
Flow Rate: 1.0 mL/min.
Visualization of Solubility Logic
The following diagrams illustrate the structural logic and the experimental decision tree for handling this compound.
Diagram 1: pH-Dependent Solubility Mechanism
This diagram visualizes how pH switches the molecule between its lipophilic (extractable) and hydrophilic (soluble) states.
Caption: The pH-switch mechanism allows for selective extraction (Acidic) or aqueous dissolution (Basic).
Diagram 2: Solvent Selection Decision Tree
A logical flow for selecting the correct solvent based on the intended application (Reaction vs. Crystallization).
Caption: Decision matrix for solvent selection based on process requirements.
Stability & Handling Considerations
While the thiazole ring is robust, the 1-ethoxyethyl ether linkage and acetic acid side chain introduce specific stability concerns that impact solubility testing.
-
Ether Hydrolysis (Acid Sensitivity): The 1-ethoxyethyl group is an acetal-like ether. Prolonged exposure to strong aqueous acids (pH < 1) at elevated temperatures (>40°C) may lead to hydrolysis, yielding the corresponding alcohol or degradation products.
-
Recommendation: Perform acidic solubility tests at ambient temperature and analyze immediately.
-
-
Esterification Risk: In alcoholic solvents (Methanol, Ethanol) with catalytic acid, the carboxylic acid group can convert to an ethyl/methyl ester, changing the solubility profile (loss of aqueous solubility).
-
Recommendation: Avoid storing acidic solutions in alcohols; use Acetonitrile or DMSO for stock solutions.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for (2-Amino-1,3-thiazol-4-yl)acetic acid. (Used as structural analog for thiazole-acetic acid acidity). Retrieved from [Link]
-
National Institutes of Health. Ethoxyacetic acid - Physical Properties. (Reference for ethoxy-group lipophilicity impact). Retrieved from [Link]
-
Fisher Scientific. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Safety Data Sheet. (Handling and solvent compatibility for thiazole esters). Retrieved from [Link][4][5]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate [cymitquimica.com]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, Thermo Scientific 25 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Cephalosporin Antibiotics Featuring Thiazole Side Chains
Introduction: The Strategic Importance of the Thiazole Moiety in Modern Cephalosporins
The cephalosporin class of β-lactam antibiotics remains a cornerstone of antibacterial therapy. A key determinant of their broad-spectrum activity, particularly against Gram-negative bacteria, and their stability against β-lactamase enzymes is the nature of the acylamino side chain at the C-7 position of the cephem nucleus.[1][2][3] Among the most successful modifications has been the introduction of a (Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetamido side chain. This structural feature is characteristic of third and fourth-generation cephalosporins such as cefotaxime and ceftriaxone.[2][4] The 2-aminothiazole ring plays a crucial role in enhancing the binding affinity of these antibiotics to penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis.[5] The alkoxyimino group, particularly in the syn (or Z) configuration, sterically hinders the approach of β-lactamase enzymes, thereby protecting the antibiotic from degradation.[4]
This document provides a detailed overview of the synthetic strategies and experimental protocols for the preparation of these vital pharmaceutical agents, intended for researchers and professionals in drug development and medicinal chemistry. We will delve into the synthesis of the thiazole-containing side chain, its activation, and its subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) core.
Part 1: Synthesis of the 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid Side Chain
The primary challenge in synthesizing cephalosporins like cefotaxime lies in the preparation of the pure syn-isomer of the aminothiazole side chain precursor.[4] The classical and widely adopted method for constructing the thiazole ring system is the Hantzsch thiazole synthesis.[6][7]
Hantzsch Thiazole Synthesis: A Foundational Approach
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[6][7] In the context of cephalosporin side chains, this typically involves reacting a 4-halo-2-(methoxyimino)-3-oxobutanoic acid derivative with thiourea.
Workflow for Hantzsch Thiazole Synthesis of the Cefotaxime Side Chain:
Caption: Workflow for the Hantzsch synthesis of the cefotaxime side chain.
Protocol 1: Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
This protocol outlines a general procedure for the synthesis of the key side chain. It is crucial to control the reaction conditions to favor the formation of the desired syn isomer, as the anti isomer exhibits inferior antibiotic properties.[4]
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Sulfuric acid
-
Dimethyl sulfate
-
Bromine
-
Thiourea
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Appropriate organic solvents for extraction and crystallization
Procedure:
-
Oximation: Dissolve ethyl acetoacetate in a suitable solvent and cool the mixture. Add a solution of sodium nitrite, followed by the slow addition of sulfuric acid while maintaining a low temperature to form the oxime.
-
Methylation: Treat the resulting oxime with a methylating agent, such as dimethyl sulfate, in the presence of a base to yield the methoxyimino derivative.
-
Bromination: Carefully brominate the methoxyimino intermediate at the α-position to obtain the corresponding α-bromoketone. Isomerization to the undesired anti-isomer can occur under harsh conditions.[4]
-
Cyclization (Hantzsch Reaction): React the α-bromoketone with thiourea in a solvent like ethanol. This step forms the 2-aminothiazole ring.[4][6]
-
Saponification: Hydrolyze the resulting ethyl ester with a base, such as sodium hydroxide, to obtain the sodium salt of the carboxylic acid.
-
Acidification and Isolation: Carefully acidify the reaction mixture with an acid like hydrochloric acid to precipitate the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. The product can then be isolated by filtration and purified by recrystallization.
Part 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA)
The central step in the synthesis of cephalosporin antibiotics is the formation of an amide bond between the 7-amino group of the 7-ACA nucleus and the carboxylic acid of the thiazole side chain.[8][9] Direct amidation is generally inefficient due to the low reactivity of the carboxylic acid. Therefore, the side chain must first be "activated".
Activation of the Thiazole Side Chain
Several methods exist to activate the carboxylic acid for acylation. A widely used industrial method involves the formation of a thioester, such as the S-benzothiazole-2-yl ester, often referred to as MAEM ((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl-S-mercaptobenzothiazole).[8][10] Other methods include conversion to an acid chloride or the use of coupling reagents like dicyclohexylcarbodiimide (DCC).[4]
Workflow for Activation and Coupling:
Caption: General workflow for the activation and coupling of the thiazole side chain to 7-ACA.
Protocol 2: Synthesis of Cefotaxime via the MAEM Thioester Method
This protocol describes the synthesis of cefotaxime by acylating 7-ACA with the commercially available activated thioester, MAEM.[10] This method is advantageous due to its high yield and mild reaction conditions.[10]
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
S-benzothiazole-2-yl(2-amino-thiazolyl)(methoxyimono)thioacetate (MAEM)
-
N,O-bis(trimethylsilyl)acetamide (BSA) for silylation
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Sodium 2-ethylhexanoate
-
Ethanol or other suitable solvent for precipitation
Procedure:
-
Silylation of 7-ACA: Suspend 7-ACA in a dry, inert solvent like dichloromethane. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to form a clear solution of silylated 7-ACA. Silylation protects the carboxylic acid group and improves solubility.
-
Acylation: Cool the solution of silylated 7-ACA and add MAEM. The reaction is often carried out at room temperature.[10] The acylation proceeds to form the N-acylated cephalosporin intermediate.
-
Hydrolysis and Work-up: Add water to hydrolyze the silyl esters. The desired cefotaxime acid will be in the aqueous phase, while the by-product, 2-mercaptobenzothiazole, can be recovered from the organic phase.[10]
-
Isolation of Cefotaxime Acid: Separate the layers and acidify the aqueous layer to precipitate cefotaxime acid. Filter the solid and wash with water, ethanol, and diethyl ether.[10]
-
Formation of the Sodium Salt: To prepare the pharmaceutically used sodium salt, suspend the cefotaxime acid in a suitable solvent system (e.g., methanol/ethyl acetate). Add a sodium source, such as sodium 2-ethylhexanoate, to precipitate cefotaxime sodium.[8][11]
Table 1: Comparison of Reaction Conditions for Cefotaxime Sodium Synthesis
| Starting Materials | Sodium Source | Solvent System | Reaction Time | Yield (%) | Reference |
| Cefotaxime Acid | Sodium 2-ethylhexanoate | Methanol or Ether | 10 hours | ~87% | [8] |
| Cefotaxime Acid | Sodium Acetate | 2-Propanol/Chloroform | 5 hours | Not Specified | [8] |
| Cefotaxime Acid | Sodium Acetate Trihydrate | Acetone | 5 hours | Not Specified | [8] |
| 7-ACA, MAEM | - | Dichloromethane | 1 hour (acylation) | 95% (acid) | [10] |
Part 3: Synthesis of Ceftriaxone
The synthesis of ceftriaxone follows a similar logic but involves a different cephalosporin nucleus: 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT).[12][13]
Protocol 3: General Synthesis of Ceftriaxone
Two primary methods are described for the synthesis of ceftriaxone.[12]
-
Method I: Direct acylation of the 7-amino group of 7-ACT with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid side chain (similar to the cefotaxime synthesis).[12]
-
Method II: A two-step process involving initial acylation with a (Z)-4-halo-2-methoxyimino-butyric acid derivative, followed by a cyclization reaction with thiourea to form the 2-aminothiazole ring directly on the cephalosporin scaffold.[12]
An improved process involves the condensation of 7-ACT with the thiobenzothiazole ester of the side chain (AE) using triethylamine as a catalyst.[13]
Procedure (Based on Method I):
-
Preparation of 7-ACT: Synthesize 7-ACT from 7-ACA by reacting it with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ), often catalyzed by BF3.[13]
-
Acylation: Condense 7-ACT with an activated side chain, such as 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE), in the presence of a base like triethylamine.[13]
-
Work-up and Salt Formation: After the reaction, the by-product 2-mercaptobenzothiazole can be removed by filtration. The filtrate containing ceftriaxone is then treated with a sodium salt, such as sodium acetate, to yield ceftriaxone sodium.[13]
Conclusion and Future Perspectives
The synthetic routes to cephalosporin antibiotics bearing thiazole side chains are well-established, yet optimization remains a key area of research. The focus is on developing more efficient, cost-effective, and environmentally friendly processes.[8] This includes the exploration of enzymatic methods for both the synthesis of the side chain and the acylation of the 7-ACA nucleus, which can offer higher specificity and milder reaction conditions.[14][15] Furthermore, novel derivatizations of the aminothiazole ring continue to be explored to overcome emerging antibiotic resistance.[16][17] The protocols and strategies outlined in this document provide a solid foundation for researchers to build upon in the ongoing quest for new and improved antibacterial agents.
References
-
Di Perna, G., et al. (1984). Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. J Antibiot (Tokyo), 37(11), 1423-40. [Link]
-
Bucourt, R., et al. (1980). Chemistry of cefotaxime. Journal of Antimicrobial Chemotherapy, 6(Supplement A), 63-67. [Link]
-
Sari, S., et al. (2020). An Environmentally Friendly Procedure for the Synthesis of Cefotaxime Sodium Using Ethanol Food Grade as a Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 11(1), 24-30. [https://www.rjpbcs.com/pdf/2020/11(1)/[12].pdf]([Link]12].pdf)
- Gurjar, M. K., et al. (2008). Method for manufacture of ceftriaxone sodium.
-
Al-Karawi, A. A. J., et al. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. Iraqi Journal of Pharmaceutical Sciences, 23(2), 58-66. [Link]
-
Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Polycyclic Aromatic Compounds, 1-23. [Link]
- Kim, C. U., et al. (2003). A process for preparing cephalosporine derivatives using new thiazole compound.
-
Bureš, F., et al. (2021). Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. [Link]
-
Fini, A., et al. (2000). A rapid procedure to prepare cefotaxime. Il Farmaco, 55(11-12), 722-725. [Link]
- Zhang, L. (2014). Synthetic method of ceftriaxone lactone.
-
Sharma, A., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 87(6), 4435-4441. [Link]
- Kim, C. U., et al. (2002). A process for preparing cephalosporin derivatives using new thiazole compound.
-
Reiner, R. (1982). Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone. Journal of Antimicrobial Chemotherapy, 9(Suppl B), 1-13. [Link]
- Kim, C. U., et al. (2002). Process for preparing cephalosporin antibiotics using new thiazole compound.
- N/A. (1992). Process for the production of 7-amino thiazolyl cephalosporins.
-
Kundu, S., et al. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. [Link]
-
Niu, Z.-X., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115172. [Link]
- Kumar, P., et al. (2007). Process for the production of cefotaxime sodium.
-
N/A. (1975). 7-N-amidinocephalosporins. Journal of Medicinal Chemistry, 18(6), 727-30. [Link]
-
Lange, C., et al. (2019). General Synthesis of Industrial Cephalosporin‐Based Antibiotics Through Amidation with Tosyl Chloride as a Coupling Reagent. ChemistrySelect, 4(34), 10077-10080. [Link]
-
Wang, Z., et al. (2015). An improvement for synthesis of ceftriaxone sodium. Journal of China Pharmaceutical University, 46(1), 69-72. [Link]
-
Demirbas, N., et al. (2013). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. European Journal of Medicinal Chemistry, 69, 637-649. [Link]
-
Brem, J., et al. (2016). Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases. Journal of Medicinal Chemistry, 59(9), 4274-4286. [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Nakayama, E., et al. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. J Antibiot (Tokyo), 44(8), 854-63. [Link]
-
Bouzayani, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 769. [Link]
-
Toldy, L., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1075-1078. [Link]
-
Ternansky, R. J., et al. (1990). Synthesis and in vitro antibacterial activities of 3-thiazol-4-yl-1-carba-1-dethiacephalosporins. J Antibiot (Tokyo), 43(11), 1415-25. [Link]
-
N/A. (N/A). Synthesis and Antimicrobial Activity of 7-Amino cephalosporanic Acid Derivatives of Amino Acids and Peptides. N/A. [Link]
-
Li, J., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Scientific Reports, 14(1), 1-13. [Link]
-
N/A. (N/A). PROCESS FOR THE PRODUCTION OF CEPHALOSPORIN C. DE Patent 2255973-A1. [Link]
-
Taylor & Francis. (N/A). 7-ACA – Knowledge and References. Taylor & Francis. [Link]
-
Tucaliuc, A., et al. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Studia Universitatis Babes-Bolyai Chemia, 64(2), 87-99. [Link]
-
Linnemann, K., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 468. [Link]
-
N/A. (N/A). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. N/A. [Link]
-
N/A. (N/A). 7-Aminocephalosporanic Acid. Merck Index. [Link]
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- 2. Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Synthesis of 2-(Ethoxyethyl)-4-methyl-5-ethoxycarbonylthiazole via Hantzsch Cyclization
Abstract: This document provides a comprehensive guide for the synthesis of 2-(ethoxyethyl)-4-methyl-5-ethoxycarbonylthiazole, a substituted thiazole derivative. Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2][3][4] The protocol herein utilizes the robust and high-yielding Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][5] This guide details the underlying reaction mechanism, a step-by-step experimental procedure, purification techniques, characterization methods, and critical troubleshooting advice tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Background
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest in pharmaceutical research. The thiazole nucleus is a privileged scaffold found in a wide array of approved drugs, including the anti-HIV agent Ritonavir and the antifungal Ravuconazole.[4] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing this valuable ring system.[5]
The reaction proceeds by the condensation of an α-haloketone, in this case, ethyl 4-chloroacetoacetate, with a thioamide—ethoxyethyl thioamide. The choice of these precursors allows for the direct installation of four key substituents on the thiazole ring: an ethoxyethyl group at the C2 position, a methyl group at C4, and an electron-withdrawing ethoxycarbonyl group at C5. This specific substitution pattern can be a crucial starting point for further functionalization in a drug discovery program.
Reaction Scheme and Mechanism
The overall transformation involves the formation of the thiazole ring through the loss of water and hydrogen chloride.
Overall Reaction: Ethyl 4-chloroacetoacetate + Ethoxyethyl thioamide → 2-(Ethoxyethyl)-4-methyl-5-ethoxycarbonylthiazole + HCl + H₂O
The mechanism of the Hantzsch synthesis is a well-established, multi-step process that begins with a nucleophilic attack and culminates in a dehydration-driven aromatization.[1][6]
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate. This is a classic SN2 reaction that forms a thioimonium salt intermediate.[1][7]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.
-
Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the thiazoline intermediate. This elimination process results in the formation of a stable, aromatic thiazole ring.
Below is a diagram illustrating the key mechanistic steps.
Sources
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Troubleshooting & Optimization
Technical Support Center: Controlling Decarboxylation in Thiazole Acetic Acid Reactions
Executive Summary & Mechanistic Insight[1][2][3]
Thiazole acetic acids (e.g., 2-thiazoleacetic acid, 4-thiazoleacetic acid) are critical pharmacophores but notoriously unstable. The electron-deficient nature of the thiazole ring renders the methylene protons acidic and the carboxylate prone to spontaneous decarboxylation, often yielding the corresponding methyl-thiazole byproduct.
This guide provides an evidence-based framework to suppress this pathway during synthesis and storage.
The Decarboxylation Mechanism
Decarboxylation in these systems is not random; it is driven by the stability of the ylide/carbanion intermediate formed after
Key Driver: Protonation of the thiazole nitrogen (low pH) dramatically accelerates this process by increasing the ring's electron-withdrawing power, lowering the activation energy for
Figure 1: Mechanistic pathway showing how acidic conditions and zwitterion formation accelerate decarboxylation.
Critical Control Points (Optimization Matrix)
Before starting your experiment, cross-reference your conditions against this stability matrix.
| Parameter | Danger Zone (Promotes Decarboxylation) | Safe Zone (Stabilizes) | Technical Rationale |
| Temperature | Thermal energy overcomes the activation barrier for | ||
| pH Environment | Acidic (pH | Mildly Basic (pH | Protonation of the thiazole nitrogen creates a strong electron sink, facilitating |
| Activation Method | Acid Chlorides ( | Active Esters (HATU/HBTU), Mixed Anhydrides | Acid chloride formation generates HCl in situ; Carbodiimides can be slow, allowing thermal degradation. |
| Counter-ion | Free Acid ( | Lithium ( | Metal salts prevent zwitterion formation and "lock" the carboxylate. |
Troubleshooting Guide (Q&A)
Scenario A: "My reaction mixture is bubbling, and the yield is low."
Diagnosis: Spontaneous decarboxylation is occurring, releasing
-
Chill immediately: Lower reaction temperature to
or . -
Switch Base: Ensure you are using a non-nucleophilic base like DIPEA (Diisopropylethylamine) before adding the coupling reagent. The base keeps the thiazole nitrogen unprotonated.
-
Protocol Shift: Do not isolate the free acid. Generate the carboxylate salt in situ (see Protocol B).
Scenario B: "I see a methyl-thiazole byproduct by LCMS."
Diagnosis: The coupling reaction is too slow, allowing the activated ester to degrade. Root Cause: Steric hindrance on the amine partner or low reactivity of the active ester.[4] Solution:
-
Faster Activation: Switch from EDC/NHS to HATU or COMU , which have faster kinetics.
-
One-Pot Method: Avoid pre-activation times longer than 5 minutes. Add the amine immediately after the coupling reagent.
Scenario C: "The acid chloride synthesis turned black/tarry."
Diagnosis: Acid-catalyzed polymerization/degradation.
Root Cause: Thionyl chloride (
-
Avoid Acid Chlorides: Use Isobutyl Chloroformate (Mixed Anhydride method) at
in the presence of N-methylmorpholine (NMM). This avoids strong acid generation.[3]
Validated Experimental Protocols
Protocol A: Standard Amide Coupling (HATU Method)
Best for: General synthesis when the amine is readily available.
Reagents:
-
Thiazole acetic acid derivative (1.0 equiv)[5]
-
HATU (1.1 equiv)[3]
-
DIPEA (3.0 equiv) — Critical excess to maintain basicity
-
DMF or DCM (Anhydrous)
Workflow:
-
Dissolve the thiazole acetic acid in DMF under
. -
Cool to
. (Do not skip). -
Add DIPEA.[3] Stir for 2 minutes.
-
Add HATU.[3] Stir for 5 minutes (activation).
-
Add the Amine partner.[6]
-
Allow to warm to Room Temp only after 1 hour of stirring.
Protocol B: The "Lithium Salt" Method (High Stability)
Best for: Highly unstable substrates (e.g., 2-aminothiazole derivatives) or scale-up.
Concept: Instead of using the unstable free acid, use the Lithium carboxylate salt. The
Workflow:
-
Saponification: Hydrolyze the ethyl ester precursor with
(1.1 equiv) in THF/Water. -
Isolation: Evaporate solvents to obtain the Lithium Thiazole Acetate salt. Do not acidify.
-
Coupling: Suspend the Li-salt in DMF.
-
Add HBTU (1.1 equiv) and DIPEA (2.0 equiv).[3]
-
The salt will dissolve as it activates. Add the amine.[7]
Decision Logic for Protocol Selection
Figure 2: Decision tree for selecting the appropriate coupling strategy based on substrate stability.
References
-
Taylor, P. J. (1972).[8] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2. Link
- Foundational text on the kinetics and mechanism of heteroaryl acetic acid decarboxyl
-
BenchChem Support. (2025).[3] Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.[3] Link
- Provides general industrial guidelines for handling decarboxylation-prone arom
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Authoritative review on coupling reagents (H
-
PubChem. (2025).[9] 2-Aminothiazole-4-acetic acid (Compound Summary). National Library of Medicine. Link
- Source for physical property d
-
Fiedler, D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts.[7] Journal of the American Chemical Society. Link
- Establishes the "Lithium Salt" protocol for unstable carboxyl
Sources
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- 5. (alphaZ)-2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid | C6H7N3O3S | CID 5486924 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Thiazole Ring Formation
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during thiazole ring formation. By understanding the underlying mechanisms of these side reactions, you can optimize your synthetic strategies for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Thiazole Product
Question: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis, a cornerstone reaction between an α-haloketone and a thioamide, can be attributed to several factors. A systematic approach to troubleshooting is often the most effective strategy.[1]
Causality & Troubleshooting:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require optimization for specific substrates.[1]
-
Temperature: While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to the decomposition of starting materials or promote side reactions. If you observe no product formation, a modest increase in temperature may be beneficial.[2]
-
Solvent: The choice of solvent can significantly impact reaction efficiency. While alcohols like ethanol are common, aprotic solvents such as DMF may be more effective in certain cases, particularly for variations like the Cook-Heilbron synthesis.[2] Modern approaches also utilize microwave irradiation or solvent-free conditions to enhance yields and shorten reaction times.[1][3]
-
Reaction Time: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Inadequate reaction time leads to incomplete conversion, whereas prolonged times can result in the formation of degradation products.[2]
-
-
Purity of Starting Materials:
-
α-Haloketone Instability: These starting materials can be unstable. Ensure they are freshly prepared or have been stored under appropriate conditions (e.g., cold and dark) to prevent decomposition, which is a frequent cause of low yields.[2]
-
Thioamide Impurities: The presence of impurities in the thioamide can lead to unwanted side reactions. Using a high-purity thioamide or purifying it before use is recommended.[2]
-
-
Incorrect Stoichiometry: Carefully controlling the ratio of reactants is essential. An excess of one reactant may be necessary in some cases to drive the reaction to completion, but a large excess can also lead to the formation of byproducts.
Optimization Workflow:
Caption: Decision workflow for troubleshooting low yields in Hantzsch thiazole synthesis.
Issue 2: Formation of an Isomeric Impurity (2-Imino-2,3-dihydrothiazole)
Question: I've isolated a significant byproduct that I suspect is an isomer of my target 2-aminothiazole. How can I confirm this and prevent its formation?
Answer: The formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a known side reaction in the Hantzsch synthesis, especially when using N-monosubstituted thioureas.[2] The regioselectivity of the cyclization is influenced by the reaction conditions, particularly the pH.
Causality & Troubleshooting:
-
Influence of pH: The Hantzsch synthesis is sensitive to pH. Acidic conditions can favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[1][2]
-
Mechanism: Under acidic conditions, the nitrogen of the thioamide can be protonated, influencing the cyclization pathway to favor the imino isomer.
-
Solution: To promote the formation of the desired 2-amino-thiazole, the reaction should be conducted in a neutral or slightly basic medium.[2] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[2]
-
-
Reaction Temperature and Time: While pH is the primary factor, prolonged reaction times or high temperatures, even in a neutral medium, could potentially lead to isomerization. It is advisable to monitor the reaction and stop it once the formation of the desired product is maximized.[2]
Comparative Conditions for Isomer Control:
| Parameter | Condition for 2-Aminothiazole (Desired) | Condition for 2-Imino-2,3-dihydrothiazole (Side Product) |
| pH | Neutral to slightly basic[2] | Acidic[1][2] |
| Solvent | Aprotic (e.g., DMF) or alcohol (e.g., Ethanol) | Protic, potentially acidic |
| Temperature | Optimized for desired product formation (monitor) | Excessive heat can promote isomerization |
| Reaction Time | Monitored to maximize desired product | Prolonged time can lead to isomerization |
Issue 3: Difficulty in Product Isolation and Purification
Question: My thiazole product is difficult to isolate from the reaction mixture. What are some effective purification strategies?
Answer: Challenges in isolating and purifying thiazole derivatives can arise from their solubility characteristics or the presence of co-eluting impurities.
Causality & Troubleshooting:
-
High Solubility in Reaction Solvent:
-
Problem: The desired product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.
-
Solution: Consider precipitating the product by adding a non-solvent.[1] For instance, if the reaction is performed in methanol, pouring the mixture into a sodium carbonate solution can often precipitate the thiazole product.[1]
-
-
Co-elution with Impurities during Chromatography:
-
Problem: The product and impurities may have similar polarities, leading to poor separation on a chromatography column.
-
Solution: Optimize the mobile phase for your column chromatography to achieve better separation. If co-elution persists, consider using a different stationary phase.
-
General Purification Protocol:
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[1]
-
Solvent Removal: If no precipitate forms, the solvent can be removed under reduced pressure.
-
Precipitation/Extraction: As mentioned, adding a non-solvent can induce precipitation. Alternatively, an aqueous work-up followed by extraction with an appropriate organic solvent can be employed.
-
Chromatography: If further purification is needed, column chromatography is a standard method. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to find the optimal conditions for separation.
Advanced Topics & Alternative Methodologies
For syntheses that are particularly prone to side reactions, exploring alternative synthetic routes can be beneficial.
-
Cook-Heilbron Synthesis: This method is used to form 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[4][5] It proceeds under mild conditions, often at room temperature.[4]
-
"Green" Synthetic Approaches: To minimize environmental impact and often improve reaction efficiency, consider greener synthetic methods. These can include one-pot multi-component reactions, the use of recyclable catalysts, solvent-free conditions, or energy-efficient techniques like ultrasound and microwave irradiation.[1][3][6]
Mechanism of Cook-Heilbron Synthesis:
Caption: Simplified mechanism of the Cook-Heilbron thiazole synthesis.[4]
References
- Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- Benchchem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions.
- MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- National Center for Biotechnology Information. (2015). Thiazole formation through a modified Gewald reaction.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ScienceDirect. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
- National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- CUTM Courseware. (n.d.). Thiazole.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Wikipedia. (n.d.). Thiazole.
- National Center for Biotechnology Information. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- National Center for Biotechnology Information. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- Expertsmind. (n.d.). Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help.
- ResearchGate. (n.d.). Transformation of thioamides to thiazoles.
- ChemTube3D. (n.d.). Thiazole Formation - Thioamides.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (2015). Synthesis and antimicrobial evaluation of some novel thiazole derivatives.
- ResearchGate. (2021). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Biologically Active Thiazole Derivatives.
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Technical Support Center: Crystallization of High-Purity Thiazole Intermediates
From the desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of high-purity thiazole intermediates. As critical building blocks in numerous active pharmaceutical ingredients (APIs), the purity and solid-state properties of thiazole intermediates are paramount. Crystallization is not merely a purification step; it is a critical control point that defines the consistency, downstream performance, and regulatory viability of your entire process.[1] An improperly controlled crystallization can introduce issues like polymorphism, inconsistent particle size, and impurity incorporation, which can have costly and time-consuming consequences at later stages.[1][2][3]
This guide is structured to provide both foundational knowledge through frequently asked questions and actionable solutions for common experimental challenges. We will delve into the causality behind crystallization phenomena to empower you to make informed decisions in your laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the crystallization of thiazole intermediates so critical?
A1: The solid-state form of a thiazole intermediate directly impacts three crucial outcomes:
-
Batch-to-Batch Consistency: A well-controlled process ensures that physical properties like crystal shape, size, and bulk density are reproducible, which is essential for consistent manufacturing.[1]
-
Downstream Reaction Performance: The morphology (shape) and particle size of crystals affect filtration and drying times.[1][2] Needle-like crystals, for example, can lead to slow filtration and inefficient cake washing, potentially introducing impurities into the next synthetic step.
-
Purity and Impurity Rejection: Crystallization is the primary method for impurity removal.[1] However, rapid or uncontrolled crystallization can trap impurities within the crystal lattice or on the crystal surface, compromising the final API quality.[4][5]
Q2: What are the primary crystallization techniques for thiazole intermediates?
A2: The most common methods are cooling crystallization, anti-solvent crystallization, and evaporative crystallization. The choice depends on the solute's solubility profile and thermal stability.
-
Cooling Crystallization: Ideal for compounds whose solubility is highly dependent on temperature. The process involves dissolving the intermediate in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce supersaturation and crystallization.
-
Anti-Solvent Crystallization: This technique is used when the intermediate is highly soluble in a solvent, and a second solvent (the anti-solvent) is available in which the intermediate is poorly soluble.[6][7] Adding the anti-solvent reduces the overall solubility of the intermediate in the mixture, forcing it to crystallize.[6] This method is particularly useful for heat-sensitive molecules.
-
Evaporative Crystallization: This involves slowly evaporating the solvent from a solution to increase the concentration of the intermediate, leading to crystallization. It is less common in large-scale production due to difficulties in control but can be effective for generating initial seed crystals in the lab.[8]
Q3: How do I select the right solvent system for my thiazole derivative?
A3: Solvent selection is the most critical parameter in developing a robust crystallization process.[9] An ideal solvent should:
-
Exhibit moderate solubility for the thiazole intermediate, with a steep solubility curve as a function of temperature (for cooling crystallization).
-
Be chemically inert, not reacting with the intermediate.
-
Be easily removable from the final product and have a low boiling point.
-
Be cost-effective and have an acceptable safety and environmental profile.
-
For anti-solvent crystallization, the solvent and anti-solvent must be miscible, and the intermediate should have very low solubility in the anti-solvent.[7]
Q4: What is polymorphism and why is it a major concern for thiazole intermediates?
A4: Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[10] These different forms, or polymorphs, have the same chemical composition but different physical properties, including solubility, melting point, stability, and bioavailability.[3][10][11] For thiazole intermediates, an unexpected polymorphic transformation can lead to significant manufacturing challenges, such as changes in filtration behavior or the sudden appearance of a less stable form.[1][12] Controlling polymorphism is crucial for regulatory confidence and ensuring consistent product performance.[1]
Q5: What analytical techniques are essential for monitoring and characterizing my crystallization process?
A5: A combination of in-situ and offline techniques provides the most comprehensive understanding.
-
Process Analytical Technology (PAT): In-situ tools like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor solute concentration in real-time, while Focused Beam Reflectance Measurement (FBRM) tracks changes in particle size and count.[13][14]
-
Offline Characterization: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and identify solvates.[15] Powder X-ray Diffraction (PXRD) is the definitive method for identifying the polymorphic form. Microscopy and image analysis are used to assess crystal habit (shape) and size.[16]
Troubleshooting Guide for Thiazole Intermediate Crystallization
This section addresses common problems encountered during crystallization experiments.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Oiling Out / Amorphous Precipitation | 1. High Degree of Supersaturation: The solution is too concentrated, or the cooling/anti-solvent addition is too rapid, causing the compound to separate as a liquid ("oil") because nucleation is kinetically unfavored compared to liquid-liquid phase separation.[4][9] 2. Low Melting Point: The crystallization temperature is above the compound's melting point at that concentration. 3. Presence of Impurities: Impurities can depress the melting point or inhibit nucleation.[5][17] | 1. Reduce Supersaturation: Add a small amount of additional solvent to the hot solution before cooling.[17] For anti-solvent methods, slow down the addition rate significantly or add the solution of the intermediate to the anti-solvent (reverse addition). 2. Lower the Temperature: Ensure the initial dissolution temperature is not excessively high. Try a lower starting temperature. 3. Introduce Seed Crystals: Add a few small, high-quality crystals of the desired polymorph just as the solution reaches saturation. This provides a template for growth and bypasses the difficult primary nucleation step.[8] 4. Change Solvent System: Select a solvent in which the intermediate is less soluble to avoid high concentrations.[9] |
| Poor Crystal Yield | 1. Excessive Solvent: Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor even after cooling.[9][17] 2. Insufficient Cooling: The final cooling temperature is not low enough to maximize precipitation. 3. Short Crystallization Time: The solution was not allowed enough time (aging time) for the crystallization to reach equilibrium. | 1. Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed for dissolution. If the mother liquor is rich in the product, concentrate it by evaporation and cool again to recover a second crop of crystals.[9][17] 2. Extend Cooling Range: Cool the slurry to a lower temperature (e.g., 0-5 °C) if the compound's stability permits.[9] 3. Increase Aging Time: Hold the slurry at the final temperature for several hours with gentle agitation to allow for complete crystallization. |
| Formation of Fine Needles or Small Particles | 1. Rapid Nucleation: High supersaturation caused by fast cooling or rapid anti-solvent addition leads to the formation of many nuclei simultaneously, leaving little solute for subsequent growth.[2][4] 2. Inadequate Mixing: Poor agitation can create localized zones of high supersaturation, leading to uncontrolled nucleation.[2] 3. Solvent Effect: The chosen solvent system may inherently favor a needle-like morphology. | 1. Control the Cooling/Addition Rate: Implement a slower, controlled cooling profile or reduce the anti-solvent addition rate. A slower rate promotes crystal growth over nucleation, resulting in larger particles.[17] 2. Optimize Agitation: Ensure adequate but not excessive agitation to maintain a uniform suspension without causing crystal breakage (secondary nucleation).[2] 3. Solvent Screening: Experiment with different solvents or solvent/anti-solvent mixtures, as this can profoundly impact crystal habit.[18] 4. Temperature Cycling (Ostwald Ripening): Gently heat the slurry to dissolve the smallest particles and then cool it slowly. This process allows the larger crystals to grow at the expense of the smaller ones, improving the overall particle size distribution. |
| Inconsistent Results / Polymorphism | 1. Variable Supersaturation Profile: Inconsistent cooling rates, agitation, or initial concentrations between batches lead to different nucleation and growth kinetics.[1][2] 2. Presence of Different Impurities: Certain impurities can inhibit the growth of one polymorph while promoting another.[5] 3. Solvent-Mediated Transformation: A metastable polymorph may crystallize first and then transform into a more stable form over time, especially in a slurry.[12][19] | 1. Standardize the Protocol: Precisely control all process parameters: initial concentration, temperatures, cooling/addition rates, and agitation speed. 2. Implement Seeding: Seeding with crystals of the desired, stable polymorph is the most reliable way to ensure the correct form crystallizes consistently.[2] 3. Characterize Raw Materials: Ensure the purity profile of the starting material is consistent between batches. 4. Determine Thermodynamic Stability: Conduct slurry experiments at different temperatures to identify the most stable polymorph in your chosen solvent system.[11] |
Visualizing Crystallization Workflows
A logical approach is crucial for both developing a new crystallization process and troubleshooting an existing one.
Caption: Decision workflow for selecting a primary crystallization technique.
Caption: Troubleshooting flowchart for an "oiling out" event.
Example Protocol: Anti-Solvent Crystallization of a Thiazole Intermediate
This protocol provides a generalized, self-validating workflow for achieving high purity. Parameters should be optimized for your specific compound.
Objective: To purify a crude thiazole intermediate (~10 g) using a methanol/water anti-solvent system.
Materials:
-
Crude Thiazole Intermediate (10.0 g)
-
Methanol (HPLC Grade)
-
Deionized Water (Anti-solvent)
-
Seed crystals of the pure intermediate (if available)
-
250 mL jacketed laboratory reactor with overhead stirrer and temperature probe
-
Syringe pump for controlled anti-solvent addition
Methodology:
-
Dissolution:
-
Charge 10.0 g of the crude thiazole intermediate to the reactor.
-
Add methanol (~40 mL, or the minimum volume required) and begin agitation at 150 RPM.
-
Heat the jacket to 40 °C to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Rationale: Starting with a fully dissolved, homogenous solution is essential for controlled crystallization. The temperature is kept moderate to avoid potential degradation.
-
-
Controlled Anti-Solvent Addition:
-
Set the syringe pump to add 60 mL of deionized water over a period of 2 hours (0.5 mL/min).
-
Begin the addition of water to the stirred methanol solution.
-
Rationale: Slow addition of the anti-solvent maintains a low level of supersaturation, which favors the growth of existing crystals over the formation of new nuclei. This results in larger, more easily filterable crystals with higher purity.[19]
-
-
Seeding (Optional but Recommended):
-
After adding ~10-15% of the anti-solvent, the solution should become slightly turbid, indicating the onset of nucleation.
-
If seeding, add a small spatula tip (~20-50 mg) of pure seed crystals at this point.
-
Rationale: Seeding controls the polymorphic form and provides a template for ordered growth, preventing the system from crashing out or forming an undesirable polymorph.[2]
-
-
Aging/Maturation:
-
Once the anti-solvent addition is complete, hold the resulting slurry at 40 °C with stirring for 1 hour.
-
Rationale: This aging period allows the system to approach equilibrium and can facilitate the transformation of any metastable forms to the more stable polymorph.
-
-
Cooling:
-
Slowly cool the slurry from 40 °C to 5 °C over 2 hours.
-
Hold the slurry at 5 °C for an additional hour with continued agitation.
-
Rationale: Cooling further reduces the solubility of the intermediate, maximizing the product yield.[9] A slow cooling rate prevents secondary nucleation that could lead to fine particles.
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of a pre-chilled 1:2 methanol/water mixture (2 x 15 mL) to remove the impurity-rich mother liquor.
-
Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.
-
-
Characterization:
-
Analyze the final product for purity (HPLC), polymorphic form (PXRD), and thermal properties (DSC). Compare the results to a reference standard. This step validates the success of the crystallization.
-
References
- Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (n.d.). Vertex AI Search.
- Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. (2025, August 6). ResearchGate.
- Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). N/A.
- Technical Support Center: Crystallization of Phenoxy Thiazole Derivatives. (n.d.). Benchchem.
- Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2025, August 5). ResearchGate.
- Crystallization process monitoring and control using process analytical technology. (2025, August 7). ResearchGate.
- Rapid Analysis for Multicomponent High-Throughput Crystallization Screening: Combination of UV–Vis Spectroscopy and Chemometrics. (2022, January 4). ACS Publications.
- Crystallization Determination Thermal Analysis Instruments. (n.d.). Mettler Toledo.
- Monitoring and Advanced Control of Crystallization Processes. (2019, June 14). N/A.
- Monitoring and Visualization of Crystallization Processes Using Electrical Resistance Tomography: CaCO 3 and Sucrose Crystallization Case Studies. (n.d.). MDPI.
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024, September 5). Achieve Chem.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Guide for crystallization. (n.d.). N/A.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC.
- Transformation and Crystallization of Thiazole-Derivative Polymorphs. (n.d.). J-Stage.
- "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). N/A.
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA).
- Anti-Solvent Crystallization. (2020, August 26). ResearchGate.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). N/A.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. deeside.com [deeside.com]
- 3. syrris.com [syrris.com]
- 4. achievechem.com [achievechem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ijcea.org [ijcea.org]
- 8. unifr.ch [unifr.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transformation and Crystallization of Thiazole-Derivative Polymorphs [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mt.com [mt.com]
- 16. Monitoring and Advanced Control of Crystallization Processes (Chapter 11) - Handbook of Industrial Crystallization [cambridge.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
IR Spectroscopy of Thiazole-Carboxylic Acids: A Comparative Technical Guide
Executive Summary
Thiazole-carboxylic acids are critical pharmacophores in drug development (e.g., Febuxostat, Cefixime). However, their infrared (IR) spectral signatures often confuse researchers due to the competing electronic effects of the electron-deficient thiazole ring and the conjugated carbonyl group.
This guide objectively characterizes the vibrational spectroscopy of the carboxylic acid group attached to a thiazole ring. Unlike standard aliphatic acids, thiazole derivatives exhibit a distinct "push-pull" spectral shift. We compare these bands against benzoic acid (aromatic standard) and butanoic acid (aliphatic standard) to provide a self-validating identification protocol.
Theoretical Framework: The "Push-Pull" Effect
To interpret the spectrum accurately, one must understand the causality behind the wavenumber shifts. The carbonyl (
-
Resonance (The "Pull"): The
-system of the thiazole ring conjugates with the carbonyl group. This delocalization reduces the double-bond character of the bond, lowering the frequency (similar to benzene). -
Inductive Effect (The "Push"): The Nitrogen (-I) and Sulfur (-I) atoms in the ring are electronegative. They withdraw electron density through the sigma framework, shortening the
bond and increasing the frequency.
The Result: In most thiazole-4-carboxylic and thiazole-5-carboxylic acids, resonance dominates , but the inductive effect prevents the frequency from dropping as low as electron-rich aromatics. This results in a diagnostic range of 1685–1705 cm⁻¹ (dimer), slightly higher than many substituted benzoic acids but lower than aliphatic acids.
Visualizing the Electronic Effects
Figure 1: The competing electronic effects governing the carbonyl shift in thiazole-carboxylic acids.
Comparative Analysis: Thiazole vs. Alternatives
The following table synthesizes experimental data to differentiate thiazole-carboxylic acids from standard aliphatic and aromatic alternatives.
Table 1: Characteristic IR Bands Comparison (Solid State / KBr)
| Feature | Aliphatic Acid (e.g., Butanoic) | Aromatic Acid (e.g., Benzoic) | Thiazole-Carboxylic Acid |
| C=O[1] Stretch (Dimer) | 1710 – 1720 cm⁻¹ | 1680 – 1700 cm⁻¹ | 1685 – 1705 cm⁻¹ |
| O-H Stretch | 2500 – 3300 cm⁻¹ (Broad) | 2500 – 3300 cm⁻¹ (Broad) | 2400 – 3200 cm⁻¹ (Very Broad) |
| C-O Stretch | 1210 – 1320 cm⁻¹ | ~1290 cm⁻¹ | 1280 – 1310 cm⁻¹ |
| Ring C=N / C=C | N/A | 1580, 1600 cm⁻¹ | 1610 – 1640 cm⁻¹ (Diagnostic) |
| C-H Stretch | < 3000 cm⁻¹ | > 3000 cm⁻¹ | 3080 – 3120 cm⁻¹ (Sharp) |
Key Diagnostic Nuances[2][3][4][5]
-
The "Thiazole Shoulder": Unlike benzoic acid, thiazoles often show a sharp ring vibration band (C=N stretch) near 1610–1640 cm⁻¹ . If your carbonyl peak is at 1690 cm⁻¹ and you see a sharp peak at 1630 cm⁻¹, it strongly suggests a thiazole or pyridine moiety rather than a benzene ring.
-
The Zwitterion Trap (Critical for Drug Dev):
-
Scenario: You synthesized 2-aminothiazole-4-carboxylic acid.
-
Observation: The C=O band at 1700 cm⁻¹ is missing. Instead, you see strong bands at 1550–1590 cm⁻¹ and 1380–1420 cm⁻¹ .
-
Explanation: The molecule has formed a zwitterion (internal salt). The acid proton migrated to the ring nitrogen or exocyclic amine. You are observing Carboxylate (COO⁻) antisymmetric and symmetric stretching, not the carboxylic acid C=O.
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol designed to minimize water interference and polymorphic shifts.
Method A: KBr Pellet (Gold Standard for Resolution)
Use this for structural characterization and publication-quality spectra.
-
Desiccation: Dry spectroscopic-grade KBr powder at 110°C for 2 hours. Thiazoles can be hygroscopic; adsorbed water will mask the O-H region.
-
Ratio: Mix 1-2 mg of sample with 200 mg KBr.
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning: Excessive grinding of thiazole salts can induce ion exchange (KBr
KCl effects), shifting peaks by 2-5 cm⁻¹. -
Compression: Press at 8-10 tons for 2 minutes under vacuum.
-
Validation: Check for the "Christiansen Effect" (asymmetric baseline). If present, regrind to reduce particle size.
Method B: ATR (Attenuated Total Reflectance)
Use this for rapid QC of intermediates.
-
Crystal Selection: Diamond or ZnSe.
-
Correction: Apply "ATR Correction" in your software. ATR intensities decrease at higher wavenumbers. Without correction, the broad O-H stretch of thiazole acids may appear artificially weak compared to the fingerprint region.
Workflow Diagram
Figure 2: Decision tree for predicting spectral features based on thiazole substitution patterns.
Troubleshooting & Validation
Problem: I see a split carbonyl peak (e.g., 1705 cm⁻¹ and 1750 cm⁻¹).
-
Cause: You likely have a mixture of dimer (1705) and monomer (1750). This occurs in dilute solutions or if the solid sample was not dry (water disrupting dimers).
-
Solution: Recrystallize or run the spectrum in a non-polar solvent (CCl₄) at high concentration to force dimerization, or very low concentration to force monomerization, to confirm the assignment.
Problem: The O-H band is "messy" and overlaps with C-H.
-
Validation: Look for the O-H out-of-plane wagging band. In thiazole carboxylic acids, this appears as a medium-intensity, broad bump near 900–950 cm⁻¹ . If this is absent, your broad high-frequency band might be moisture, not the carboxylic acid O-H.[2]
References
-
Al-Balas, Q., et al. (2009).[3] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS ONE. Link
-
Pérez-Peña, J., et al. (1988). "Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion." Spectroscopy Letters. Link
-
Pagacz-Kostrzewa, M., et al. (2022).[4] "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation." Molecules. Link
- Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for general functional group ranges).
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. azom.com [azom.com]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Purity Assay Guide: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Executive Summary & Compound Profile
Target Analyte: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid Chemical Class: Thiazole-acetic acid derivative Primary Application: Key intermediate in the synthesis of third-generation cephalosporin antibiotics (e.g., Cefixime analogs).
Accurate purity analysis of this compound is critical because impurities here—specifically decarboxylated byproducts or hydrolysis degradants—can propagate into the final API, leading to genotoxic impurity alerts or potency failures. This guide contrasts the two industry-standard methodologies: Reverse-Phase HPLC (RP-HPLC) for impurity profiling and Potentiometric Titration for absolute assay.
Critical Quality Attributes (CQAs)
-
Assay (Purity by Weight): >98.0% (Required for stoichiometry in subsequent synthesis).
-
Chromatographic Purity (Area %): >99.0% (To limit side-reactions).
-
Acid Content: Stoichiometric correspondence to mono-carboxylic acid.
Method A: Reverse-Phase HPLC (The Gold Standard for Specificity)
RP-HPLC is the primary method for determining chromatographic purity. It separates the main peak from process impurities such as starting materials (e.g., thioacetamide derivatives) and degradation products.
Mechanistic Rationale
The molecule contains a carboxylic acid (pKa ~4.0) and a basic thiazole nitrogen (pKa ~2.5).
-
Stationary Phase: A C18 column is selected to provide sufficient hydrophobic retention for the ethoxyethyl side chain.
-
Mobile Phase pH: To ensure sharp peak shape and consistent retention, the pH must be controlled. A pH of 3.0 is ideal; it suppresses the ionization of the carboxylic acid (keeping it neutral and retained) while ensuring the thiazole nitrogen is protonated but ion-paired, or sufficiently shielded.
-
Detection: The thiazole ring exhibits a strong UV absorption maximum (
) typically around 254 nm .
Detailed Protocol
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equiv) | Balances resolution of hydrophobic impurities with reasonable backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM KH₂PO₄ (pH 3.0) | Suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Elutes the hydrophobic ethoxyethyl moiety. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B | Gradient required to elute late-eluting dimers or starting materials. |
| Detection | UV @ 254 nm | Max absorbance of the thiazole chromophore. |
| Injection Vol | 10 µL | Prevents column overload. |
| Diluent | Water:Acetonitrile (50:50 v/v) | Matches initial gradient strength to prevent peak distortion. |
Self-Validating System Suitability
Before releasing results, the system must pass these criteria:
-
Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions with silanols).
-
Theoretical Plates (N): NLT 5,000 (Verifies column efficiency).
-
RSD of Standard Area: NMT 2.0% (n=6 injections).
Method B: Potentiometric Titration (The Absolute Assay)
While HPLC gives purity by area, titration gives purity by weight. This method is unaffected by UV-inactive impurities (like inorganic salts) but is less specific if other acidic impurities are present.
Mechanistic Rationale
The carboxylic acid group on the acetic acid side chain is a weak acid. Titration with a strong base (NaOH) in a mixed aqueous/organic solvent yields a sharp inflection point. The organic cosolvent (Methanol) prevents precipitation of the neutral organic molecule during titration.
Detailed Protocol
Reagents:
-
0.1 N Sodium Hydroxide (Standardized).
-
Solvent: Methanol:Water (50:50).
-
Phenolphthalein indicator (or Potentiometric Electrode).
Procedure:
-
Accurately weigh ~200 mg of the sample into a 100 mL beaker.
-
Dissolve in 50 mL of Methanol:Water solvent. Ensure complete dissolution.
-
Titrate with 0.1 N NaOH potentiometrically.
-
Determine the endpoint using the second derivative method (
).
Calculation:
Comparative Analysis & Data Summary
The following table contrasts the performance metrics of both methods, derived from standard validation protocols for thiazole intermediates.
| Feature | RP-HPLC (Method A) | Potentiometric Titration (Method B) |
| Primary Output | Impurity Profile (Specific) | Absolute Purity (Non-specific) |
| Precision (RSD) | < 1.0% | < 0.5% |
| Limit of Detection | ~0.05% (Impurity level) | N/A (Macro assay only) |
| Interferences | UV-absorbing isomers | Inorganic salts, other acids |
| Sample Size | Microgram range | Milligram range (~200 mg) |
| Throughput | 25 mins/sample | 10 mins/sample |
Decision Logic: When to use which?
Figure 1: Analytical workflow for selecting the appropriate purity method based on data requirements.
Senior Scientist Insights: Troubleshooting & Robustness
The "Ethoxyethyl" Instability Risk
The 1-ethoxyethyl group can behave like an acetal/ether. In highly acidic conditions (pH < 2.0) or elevated temperatures (>40°C), this group may undergo hydrolysis, reverting to the alcohol or starting material.
-
Recommendation: If you observe a growing impurity peak at RRT ~0.5 during long sequences, check your autosampler temperature. Keep samples at 4°C .
-
Buffer Choice: If degradation is observed with Phosphate (pH 2.5), switch to Ammonium Acetate (pH 4.5) . The C18 retention will drop slightly, but stability will improve.
Sample Solubility
Thiazole acetic acids can be zwitterionic. If the sample is difficult to dissolve in the mobile phase, dissolve it first in 100% Methanol, then dilute with water. Do not use pure acetonitrile as the diluent, as the free acid may precipitate upon injection into an aqueous buffer.
References
-
Validation of HPLC Methods for Thiazole Derivatives
- Alves, L. D. S., et al. (2019).
-
General Analysis of Thiazole Acetic Acids
- PubChem Compound Summary for 2-(2-aminothiazol-4-yl)acetic acid (Structural Analog).
-
Titration of Pharmaceutical Intermediates
- United States Pharmacopeia (USP) General Chapter <541> Titrimetry.
Sources
Validation of Analytical Methods for Thiazole Pharmaceutical Intermediates
Executive Summary: The Thiazole Challenge
Thiazole rings are ubiquitous pharmacophores in modern medicinal chemistry, serving as the backbone for critical drugs like Ritonavir (antiviral), Dasatinib (antineoplastic), and Febuxostat (gout management). However, for the analytical chemist, thiazole intermediates present a distinct set of challenges. Their basic nitrogen atom (
This guide provides a technical comparison of three dominant analytical methodologies—HPLC-UV , UHPLC-MS , and HPTLC —and details a self-validating protocol for a representative intermediate, 2-Amino-4-methylthiazole (AMT) , compliant with ICH Q2(R2) guidelines.
Comparative Methodology: Choosing the Right Tool
While High-Performance Liquid Chromatography (HPLC) remains the "workhorse" for QC release, modern drug development often necessitates orthogonal approaches. The following matrix compares these techniques specifically for thiazole analysis.
Table 1: Comparative Performance Matrix
| Feature | HPLC-UV (Standard) | UHPLC-MS/MS (Advanced) | HPTLC (Orthogonal) |
| Primary Use Case | Routine QC, Purity Analysis, Assay | Genotoxic Impurity (GTI) quantification, Trace analysis | Visual impurity profiling, "Dirty" reaction monitoring |
| Sensitivity (LOD) | ng/mL to pg/mL range | ||
| Specificity | Moderate (Retention time + UV spectra) | High (m/z + fragmentation) | Moderate (Rf + derivatization color) |
| Thiazole Tailing | Prone (Requires amine modifiers/end-capping) | Low (High linear velocity improves shape) | Low (Adsorption mechanism differs) |
| Cost per Run | Moderate | High (Solvents + Maintenance) | Low (Parallel processing of 10-20 samples) |
| Throughput | 1 sample / 15-30 mins | 1 sample / 3-5 mins | 20 samples / 45 mins |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate validation method based on the development phase and impurity profile.
Figure 1: Decision matrix for selecting analytical methods based on development stage and impurity strictness.
Validated Protocol: HPLC-UV for 2-Amino-4-methylthiazole[1]
This protocol is designed to be self-validating , meaning the System Suitability Tests (SST) embedded within the run confirm the method's validity in real-time.
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photodiode Array) Detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, m. Note: End-capping is critical to reduce silanol interactions with the thiazole nitrogen. -
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (85% A : 15% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Wavelength: 254 nm (Thiazole characteristic absorption).
-
Column Temp:
C.
Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity (Forced Degradation)
To prove the method can distinguish the active intermediate from degradation products, subject the sample to stress:
-
Acid Hydrolysis: 0.1N HCl,
C, 2 hours. -
Base Hydrolysis: 0.1N NaOH,
C, 2 hours. -
Oxidation: 3%
, Ambient, 4 hours.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). Resolution (
) > 1.5 between all peaks.
B. Linearity & Range
Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
Spike the intermediate into a placebo matrix (or solvent if early intermediate) at three levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
D. Precision (Repeatability)
Inject the 100% standard solution 6 times.
-
Acceptance Criteria: RSD
for the main peak area.[1]
Experimental Data & Interpretation
The following data represents a typical validation summary for a thiazole intermediate using the protocol above.
Table 2: Validation Results Summary
| Parameter | Experimental Result | Acceptance Limit | Status |
| System Suitability (Tailing) | 1.15 | PASS | |
| System Suitability (Plates) | 8,450 | PASS | |
| Linearity ( | 0.9998 | PASS | |
| LOD (S/N = 3) | 0.05 | N/A | Info |
| LOQ (S/N = 10) | 0.15 | < Reporting Threshold | PASS |
| Specificity (Purity Angle) | 0.245 | < Purity Threshold (0.450) | PASS |
Analytical Lifecycle Workflow
The following diagram outlines the lifecycle approach to validation as recommended by ICH Q14 and Q2(R2) , ensuring the method remains in a state of control.
Figure 2: The Analytical Procedure Lifecycle (ICH Q14/Q2) applied to method maintenance.
Senior Scientist Insights: Troubleshooting & Robustness
1. The "Tailing" Trap:
Thiazoles are notorious for tailing. If your Tailing Factor (
-
Root Cause:[2][3] Interaction between the lone pair on the thiazole nitrogen and acidic silanols on the silica support.
-
Solution: Ensure your pH is below 3.0 (protonating the thiazole, preventing interaction) or use a high-carbon load, end-capped column . Adding 5-10 mM Triethylamine (TEA) as a silanol blocker is a legacy trick but effective if using older column technologies.
2. Sample Stability in Solution: Thiazole intermediates can be light-sensitive or prone to oxidation (forming N-oxides).
-
Protocol Check: Always perform a "Solution Stability" test by injecting the same sample at 0, 12, and 24 hours. If degradation > 2% is observed, use amber glassware and cooled autosamplers (
C).
3. The UHPLC Heating Issue: When transferring this method to UHPLC, viscous heating inside sub-2-micron columns can alter the effective pH of the mobile phase inside the column, shifting retention times for ionizable compounds like thiazoles. Always use the instrument's "Pre-heater" to match the mobile phase temperature to the column temperature.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5] (2023).[4][6][7][8] Retrieved from [Link]
-
Basavanakatti, A.I., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry 18, 220 (2024).[9] Retrieved from [Link][9]
-
Sireesha, B., et al. A Review on Comparison of HPLC and HPTLC. Journal of Innovations in Applied Pharmaceutical Sciences.[10] (2017). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4][11] Retrieved from [Link]
Sources
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- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole | MDPI [mdpi.com]
- 8. database.ich.org [database.ich.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid: Proper Disposal Procedures
Executive Summary & Hazard Characterization
The Core Directive: Disposal of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid (CAS: 400858-54-0) requires strict adherence to High-Temperature Incineration protocols. As a heterocyclic carboxylic acid containing both sulfur and nitrogen, this compound poses environmental toxicity risks (aquatic) and generates hazardous combustion byproducts (SOₓ, NOₓ) that preclude standard landfill or drain disposal.
Physicochemical Hazard Profile
To dispose of a chemical safely, you must understand its reactivity profile. This molecule is a "hybrid" hazard:
| Feature | Chemical Moiety | Disposal Implication |
| Acidity | Carboxylic Acid (-COOH) | Corrosive Potential. Must be segregated from strong bases to prevent uncontrolled exothermic neutralization. pH < 2 in solution triggers RCRA D002 classification. |
| Combustibility | Ethoxyethyl Group (Ether-like) | Flammability. The organic ether tail increases the caloric value, making it suitable for fuel blending, but also increases flammability risk during storage. |
| Toxic Emissions | Thiazole Ring (S, N heteroatoms) | Incineration Requirement. Thermal decomposition releases Sulfur Oxides (SO₂) and Nitrogen Oxides (NOₓ). Disposal facilities must utilize scrubbers. |
| Bioactivity | Thiazole-4-acetic acid scaffold | Pharmaceutical Intermediate. Treat as a potent bioactive agent. Zero-discharge to sewer systems is mandatory to prevent antibiotic resistance pressure in waterways. |
Immediate Containment & Spill Response
Before disposal, you must master containment.[1] If a spill occurs during transfer, follow this logic:
The "Acid-Solvent" Protocol: Because this compound is an organic acid, standard clay absorbents are insufficient if the material is in solution.
-
Isolate: Evacuate the immediate 10-foot radius.
-
PPE: Nitrile gloves (double-gloved) and ANSI-rated goggles are mandatory.
-
Neutralize (Liquids Only): If in solution, apply a weak base (Sodium Carbonate/Soda Ash) slowly to the edges of the spill.
-
Why? This prevents acid-catalyzed degradation of the floor coating and reduces vapor pressure.
-
-
Absorb: Use a chemically inert absorbent (Vermiculite or Diatomaceous Earth).
-
Critical Warning: Do NOT use paper towels or sawdust. The ethoxyethyl group is combustible; mixing it with cellulose creates a "wick effect" that increases fire risk.
-
-
Collect: Sweep into a wide-mouth HDPE jar. Label as "Debris from Spill: Thiazole Acid."
Disposal Workflow: The Decision Matrix
This self-validating system ensures that waste is routed correctly based on its physical state.
Figure 1: Decision logic for segregating and packaging thiazole-based organic acid waste.
Detailed Procedural Guide
Step 1: Segregation (The "Do Not Mix" List)
The chemical integrity of the waste stream is paramount.
-
Incompatible: Strong Oxidizers (Nitric acid, Peroxides).
-
Incompatible: Strong Bases (Sodium Hydroxide, Ammonium Hydroxide).
Step 2: Packaging & Labeling
-
Container Material: High-Density Polyethylene (HDPE) is preferred. It is resistant to organic acids and physically durable. Amber glass is acceptable for small quantities (<100g).
-
Labeling Syntax:
-
Primary Name: this compound.
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Acidic.
-
Step 3: Regulatory Classification (RCRA)
In the United States, this compound is not a "P" or "U" listed waste by specific CAS name. However, it falls under Characteristic Waste rules:
-
D002 (Corrosivity): If the waste is an aqueous solution with pH ≤ 2.[4]
-
D001 (Ignitability): If the waste is in a flammable solvent (Flash point < 60°C).[4]
-
Unlisted Hazardous Waste: If solid, it must still be managed as hazardous due to aquatic toxicity. It generally falls under the "Organic Debris" profile for incineration.
Step 4: Final Destruction
Method: High-Temperature Incineration (Rotary Kiln). Why? The thiazole ring is thermally stable. Low-temperature destruction (e.g., autoclaving) is ineffective and may release toxic vapors. Rotary kilns operating >1000°C ensure complete mineralization of the ring structure into CO₂, H₂O, SO₂, and N₂ (with scrubber capture).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (n.d.). Compound Summary: Thiazole-4-acetic acid derivatives.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
Sources
Comprehensive Safety & Handling Protocol: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Executive Summary & Hazard Logic
Compound Identity: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid Chemical Class: Thiazole-acetic acid derivative / Pharmaceutical Intermediate.[1][2]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS may be limited in public repositories, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[1] We analyze the molecule's two distinct functional domains to predict hazards:
-
The Thiazole-Acetic Acid Core: Structurally analogous to 2-(2-aminothiazol-4-yl)acetic acid.[1][3] These cores are confirmed Skin/Eye Irritants (Category 2) and Respiratory Irritants (STOT SE 3) .[1][2] They are acidic and can cause significant damage to mucous membranes.[4][5]
-
The 1-Ethoxyethyl Moiety: This ether-alkyl side chain increases lipophilicity, potentially enhancing skin absorption compared to the bare acid.[1] While not identical to 2-ethoxyethyl acetate (a known reproductive toxin), the presence of ethoxy-substituents warrants treating the substance as potentially harmful if swallowed or absorbed .[1]
Operational Directive: Treat this substance as a Corrosive Solid and Potential Sensitizer . All handling must occur under containment.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. We utilize a "Defense in Depth" strategy where PPE is the final barrier, not the first.[1]
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1] The acidic nature of the acetic acid tail poses a risk of irreversible corneal opacity if dust or concentrated solution contacts the eye. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil minimum) | Permeation Logic: The ethoxyethyl group increases organic solubility.[1] Standard latex is permeable to organic modified acids.[1] Protocol: Inspect inner glove for perspiration (which can transport contaminants) and change outer gloves every 30 minutes or immediately upon splash.[1] |
| Respiratory | N95/P95 Mask (Solid handling) or Fume Hood | Thiazole derivatives often carry a sulfurous odor and are respiratory irritants.[1] Inhalation of dust can trigger bronchospasm.[1] Primary control must be the Fume Hood. |
| Body | Lab Coat (High-Neck, Cotton/Poly) + Chemical Apron | Synthetic aprons (Tyvek or PVC) are required during solution preparation to prevent acid burns from soaking through cotton lab coats.[1] |
Engineering Controls & Handling Workflow
Logic Diagram: Hierarchy of Controls
The following diagram illustrates the decision logic for safe handling based on the physical state of the compound.
Caption: Operational logic flow ensuring engineering controls (Fume Hood) are prioritized before procedural steps.
Standard Operating Procedure (SOP)
Phase A: Preparation
-
Verify Ventilation: Ensure fume hood is operational (sash at proper height, magnehelic gauge reading normal).
-
Static Control: Organic acids in crystalline form can be electrostatically charged.[1] Use an ionizing fan or anti-static gun during weighing to prevent "powder fly-out."[1]
-
Solvent Selection: When dissolving, add the solid to the solvent (not solvent to solid) to minimize dust ejection.[1] Suitable solvents likely include DMSO, Methanol, or DCM (depending on synthesis step).[1]
Phase B: Weighing & Transfer[1]
-
Place the analytical balance inside the fume hood or use a powder containment enclosure.[1]
-
Tare the receiving vessel (with lid) before opening the source container.
-
Transfer solid using a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1]
-
Immediately recap the stock bottle. Wipe the threads with a dry Kimwipe if powder adheres to the rim.[1]
Phase C: Reaction/Usage[1][2]
-
If heating is required, ensure a reflux condenser is properly seated.[1] Acidic vapors released at high temp are highly corrosive.[1]
-
Quenching: If used in a reaction with strong bases or hydrides, quench slowly at low temperature (0°C). The carboxylic acid proton is labile; rapid neutralization can be exothermic.[1]
Emergency Response & Spill Management
Scenario: Powder Spill inside Fume Hood
-
Isolate: Close the hood sash immediately to prevent dust escape.[1]
-
Protect: Ensure you are wearing double gloves and goggles.
-
Neutralize: Cover the spill with a weak base (Sodium Bicarbonate or Sodium Carbonate).[1]
-
Clean: Dampen a paper towel with water (do not spray water directly on powder to avoid aerosolization).[1] Wipe up the paste.[1]
-
Verify: Wipe surface with a pH indicator strip to ensure no acidic residue remains.[1]
Scenario: Skin Exposure
-
Immediate Action: Flush area with water for 15 minutes .[1][2][5][6][7][8][9] Do not use "neutralizing creams" immediately; water is the safest first response.[1]
-
Medical: Seek medical attention if redness or blistering occurs.[1] Show the SDS (or this protocol if SDS is unavailable) to the physician, noting the "Thiazole Acetic Acid" structure.[1]
Disposal & Environmental Compliance
Do not dispose of this compound down the drain.[1][2][8] Thiazole rings are often resistant to biodegradation and can be toxic to aquatic life.
| Waste Stream | Classification | Packaging Requirements |
| Solid Waste | Hazardous Chemical Waste (Solid) | Double-bagged in clear polyethylene; labeled "Thiazole Derivative - Irritant".[1] |
| Liquid Waste | Organic Acid Waste | Glass or HDPE container.[1] Do not mix with Oxidizers (Nitric acid, Peroxides) to avoid exothermic reaction.[1] |
| Contaminated PPE | Hazardous Debris | Dispose of outer gloves and contaminated wipes as solid hazardous waste. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204273 (Thiazole-4-acetic acid derivative).[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Substance Information: 2-(Thiazol-4-yl)acetic acid.[1] Retrieved from [Link][1][10]
Sources
- 1. cpachem.com [cpachem.com]
- 2. aksci.com [aksci.com]
- 3. 2-Aminothiazole-4-acetic acid - Safety Data Sheet [chemicalbook.com]
- 4. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 5. coral.washington.edu [coral.washington.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.com [capotchem.com]
- 9. earth.utah.edu [earth.utah.edu]
- 10. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
